Jak3-IN-7 is a selective inhibitor of Janus kinase 3, a member of the Janus kinase family, which plays a critical role in cytokine signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in treating autoimmune diseases and certain cancers. The development of Jak3-IN-7 is part of ongoing research aimed at understanding and manipulating the JAK-STAT signaling pathway, which is pivotal in immune responses and hematopoiesis.
Jak3-IN-7 is derived from a series of chemical modifications based on existing JAK inhibitors, specifically designed to enhance selectivity for Janus kinase 3 over other kinases. It falls under the category of small molecule inhibitors and is classified as a covalent inhibitor due to its mechanism of action involving irreversible binding to its target.
The synthesis of Jak3-IN-7 involves several key steps:
The molecular structure of Jak3-IN-7 features several functional groups that contribute to its binding affinity and selectivity:
The compound's molecular formula, molecular weight, and specific structural data can be detailed through spectroscopic methods. For example, mass spectrometry reveals a characteristic m/z value consistent with the expected molecular weight.
Jak3-IN-7 undergoes specific chemical interactions with its target:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to study these interactions further.
Jak3-IN-7 inhibits Janus kinase 3 by binding covalently to a specific cysteine residue in its ATP-binding pocket:
This inhibition can lead to reduced proliferation and differentiation of lymphocytes, which is beneficial in conditions characterized by excessive immune responses.
Jak3-IN-7 possesses several notable physical and chemical properties:
These properties are crucial for its application in biological systems and therapeutic formulations.
Jak3-IN-7 has significant potential applications in various scientific fields:
Janus kinase 3 (Janus kinase 3) is a cytoplasmic tyrosine kinase that partners exclusively with the common gamma chain (γc) subunit of cytokine receptors. This partnership facilitates signal transduction for interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21—cytokines critically involved in lymphocyte activation, proliferation, and differentiation [2] [7] [8]. Dysregulation of this pathway is mechanistically linked to autoimmune pathogenesis via two primary mechanisms:
Preclinical validation comes from collagen-induced arthritis models, where selective JAK3 (Janus kinase 3) inhibition significantly reduced joint inflammation and damage while preserving JAK2 (Janus kinase 2)-dependent functions like erythropoiesis [7]. The table below summarizes key cytokines dependent on JAK3 (Janus kinase 3) signaling:
Table 1: JAK3-Dependent Cytokines and Immunopathological Roles
Cytokine | Primary Receptor Subunits | Immunopathological Role |
---|---|---|
Interleukin-2 | γc, IL-2Rα, IL-2Rβ | T-cell proliferation and differentiation |
Interleukin-4 | γc, IL-4Rα | Th2 differentiation, IgE production |
Interleukin-7 | γc, IL-7Rα | Lymphocyte survival and homeostasis |
Interleukin-15 | γc, IL-15Rα | Natural killer cell activation, memory T-cell maintenance |
Interleukin-21 | γc, IL-21Rα | Plasma cell differentiation, B-cell activation |
The adenosine triphosphate-binding pocket of JAK3 (Janus kinase 3) contains a structurally unique cysteine residue (Cys909) within the solvent-exposed front region. This residue is substituted by serine in Janus kinase 1 (Ser963), Janus kinase 2 (Ser936), and tyrosine kinase 2 (Ser989), providing a molecular basis for selective covalent targeting [4] [5] [8]. Jak3-IN-7 exploits this difference through a cis-(propen-1-yl)amide warhead that forms a Michael adduct with Cys909, achieving irreversible inhibition [5] [8].
Co-crystallography studies (Protein Data Bank entry: 5LWN) confirm that covalent modification locks Jak3-IN-7 in the adenosine triphosphate-binding cleft through:
The table below compares adenosine triphosphate-binding site residues across Janus kinase isoforms:
Table 2: Key Residue Differences in JAK Adenosine Triphosphate-Binding Pockets
JAK Isoform | Gatekeeper Residue | GK+7 Position | Catalytic Lysine |
---|---|---|---|
JAK3 (Janus kinase 3) | Met902 | Cys909 | Lys855 |
JAK1 (Janus kinase 1) | Met956 | Ser963 | Lys908 |
JAK2 (Janus kinase 2) | Met929 | Ser936 | Lys882 |
TYK2 (Tyrosine kinase 2) | Met976 | Ser989 | Lys930 |
This cysteine-directed mechanism enables Jak3-IN-7 to achieve >250-fold selectivity for Janus kinase 3 over other Janus kinase family members in biochemical assays [5] [8].
Achieving Janus kinase 3 selectivity is complicated by high conservation of the adenosine triphosphate-binding site across Janus kinase isoforms (≥75% sequence homology in catalytic domains) [1] [7]. First-generation inhibitors like tofacitinib exhibit limited selectivity:
Inhibitor | JAK3 IC₅₀ (nM) | JAK1 Selectivity (Fold) | JAK2 Selectivity (Fold) | Clinical Limitations |
---|---|---|---|---|
Tofacitinib | 1 | 112 | 20 | Anemia, neutropenia |
Baricitinib | 13 | 10 | 2 | Thrombosis risk |
Jak3-IN-7 | <10 | >1,000 | >1,000 | Reduced off-target effects |
Jak3-IN-7 overcomes this via three strategic design elements:
Notably, Janus kinase 3’s restricted expression in hematopoietic cells provides a biological basis for its therapeutic window: Jak3-IN-7 blocks interleukin-2-mediated signal transducer and activator of transcription phosphorylation in lymphocytes (half maximal inhibitory concentration = 105 nM) without affecting granulocyte-macrophage colony-stimulating factor signaling in myeloid cells (a Janus kinase 2-dependent pathway) [7]. This functional selectivity is a key advancement over pan-Janus kinase inhibitors.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0